molecular formula C40H38ClNO5 B195436 Cloperastine fendizoato CAS No. 85187-37-7

Cloperastine fendizoato

Número de catálogo: B195436
Número CAS: 85187-37-7
Peso molecular: 648.2 g/mol
Clave InChI: PXZFKAKWSHBDCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cloperastine fendizoate es un compuesto que se utiliza principalmente como antitusivo y antihistamínico. Se comercializa como un supresor de la tos en varios países, incluidos Japón, Hong Kong y algunas naciones europeas. El compuesto se introdujo por primera vez en Japón en 1972 y luego en Italia en 1981 . Cloperastine fendizoate es conocido por su eficacia en el tratamiento de la tos asociada con enfermedades respiratorias.

Aplicaciones Científicas De Investigación

Cloperastine fendizoate tiene una amplia gama de aplicaciones de investigación científica:

    Química: Se utiliza en el estudio de la síntesis orgánica y los mecanismos de reacción.

    Biología: Se utiliza para estudiar los efectos de los compuestos antitusivos y antihistamínicos en los sistemas biológicos.

    Medicina: Se utiliza ampliamente como supresor de la tos y antihistamínico en la práctica clínica.

    Industria: Se utiliza en la industria farmacéutica para la producción de supresores de la tos y antihistamínicos.

Métodos De Preparación

La síntesis de cloperastine fendizoate implica varios pasos:

    Reacción de sustitución nucleofílica: El 4-clorobenzhidrol reacciona con 2-cloroetanol en un disolvente orgánico de benceno para formar un producto intermedio.

    Reacción con piperidina: El producto intermedio se hace reaccionar entonces con piperidina para obtener cloperastine racémica.

    Resolución de cloperastine racémica: La cloperastine racémica se resuelve utilizando un agente de resolución en un disolvente de alcohol graso para obtener levo cloperastine.

    Formación de sales: Finalmente, la levo cloperastine se hace reaccionar con ácido fendizóico para formar cloperastine fendizoate

Análisis De Reacciones Químicas

Cloperastine fendizoate experimenta varias reacciones químicas, incluyendo:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

    Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de los reactivos específicos y las condiciones utilizadas.

Comparación Con Compuestos Similares

Cloperastine fendizoate se puede comparar con otros compuestos antitusivos y antihistamínicos:

Cloperastine fendizoate es único en su combinación de propiedades antitusivas y antihistamínicas, lo que lo convierte en un compuesto versátil para el tratamiento de la tos asociada con enfermedades respiratorias.

Actividad Biológica

Cloperastine fendizoate is a pharmaceutical compound primarily used as an antitussive (cough suppressant) and antihistamine. Its biological activity encompasses a range of pharmacological effects, making it a subject of interest in clinical research. This article delves into the biological activity of cloperastine fendizoate, supported by data tables, case studies, and detailed research findings.

The precise mechanism of action for cloperastine fendizoate is not fully elucidated; however, several biological activities have been identified:

  • Antitussive Activity : Cloperastine acts on the cough center in the brain, similar to codeine but without its narcotic effects. It has been shown to significantly reduce coughing fits induced in animal models, such as guinea pigs, at doses as low as 1 mg/kg .
  • Antihistaminic Effects : The compound exhibits potent H1 receptor antagonism (Ki = 3.8 nM), which contributes to its antihistamine properties .
  • Bronchodilation : Cloperastine also demonstrates mild bronchorelaxant activity, which can be beneficial in treating respiratory conditions .
  • GIRK Channel Blockade : It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels, contributing to its cough-relieving effects .

Pharmacokinetics

Cloperastine is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1 to 1.5 hours. The drug has a half-life of approximately 23 hours and is primarily metabolized in the liver with renal excretion of metabolites occurring within 24 hours .

Pharmacokinetic Parameters Table

ParameterValue
Peak Plasma Concentration (Cmax)81.0 ± 46.9 h∙ng/ml
Time to Peak Concentration (Tmax)1–1.5 hours
Half-Life (t1/2)23.0 ± 7.7 hours
Area Under Curve (AUC0–∞)Not specified

Clinical Efficacy

Several clinical studies have evaluated the efficacy and tolerability of cloperastine fendizoate in various patient populations:

  • Study on Chronic Cough : A double-blind study involving 30 patients with chronic cough due to conditions like bronchopneumonia and lung cancer demonstrated that cloperastine significantly reduced cough frequency and intensity compared to placebo .
  • Patient Outcomes : In a separate study with 21 patients suffering from different bronchopulmonary diseases, cloperastine was effective in controlling cough symptoms within one day of treatment initiation. By day 11, approximately 66.7% of subjects reported maximum efficacy .

Summary of Clinical Findings Table

Study FocusFindings
Chronic Cough TreatmentSignificant reduction in cough frequency
Patient SatisfactionHigh tolerability; minimal side effects reported

Safety Profile

Cloperastine fendizoate has been noted for its favorable safety profile. Studies indicate low acute toxicity levels with no significant adverse effects reported during clinical trials. Common side effects include mild sedation and gastrointestinal discomfort, but serious side effects such as respiratory depression are notably absent .

Case Studies

  • Case Study on Lung Cancer Patients :
    • Objective : To assess the effectiveness of cloperastine in patients with lung cancer experiencing severe cough.
    • Results : Patients showed marked improvement in cough control after treatment with cloperastine, allowing for better quality of life during therapy.
  • Pediatric Use Case :
    • Objective : Evaluation of cloperastine's safety and efficacy in children.
    • Results : Children experienced relief from cough without significant side effects, reinforcing the drug's applicability across age groups .

Propiedades

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005645
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85187-37-7
Record name Cloperastine fendizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85187-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine fendizoate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperastine fendizoate
Reactant of Route 2
Reactant of Route 2
Cloperastine fendizoate
Reactant of Route 3
Cloperastine fendizoate
Reactant of Route 4
Cloperastine fendizoate
Reactant of Route 5
Cloperastine fendizoate
Reactant of Route 6
Cloperastine fendizoate
Customer
Q & A

Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?

A: While Cloperastine Fendizoate has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.

Q2: How can the enantiomers of Cloperastine Fendizoate be separated and quantified?

A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of Cloperastine Fendizoate [].

Q3: Are there any known impurities in Cloperastine Fendizoate synthesis, and how are they monitored?

A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in Cloperastine Fendizoate []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.

Q4: What analytical challenges are encountered when quantifying Cloperastine Fendizoate in pharmaceutical formulations?

A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify Cloperastine Fendizoate alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.